molecular formula C12H10N4 B11728300 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B11728300
M. Wt: 210.23 g/mol
InChI Key: OAJIRBMITRHGDF-UHFFFAOYSA-N
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Description

6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a high-purity triazolopyridine derivative offered for investigative applications in chemical and pharmaceutical research. This compound features a fused heterocyclic structure that serves as a privileged scaffold in medicinal chemistry. Triazolopyridine cores are recognized for their significant potential in developing novel therapeutic agents, with related isomers demonstrating a range of biological activities including antifungal, antibacterial, and anticonvulsant effects . These compounds are also investigated as antagonists for adenosine receptors and as inhibitors for enzymes like myeloperoxidase . The molecular structure allows it to act as a versatile building block for further chemical functionalization or as a ligand in coordination chemistry due to the presence of multiple nitrogen atoms capable of coordinating to metal centers . Researchers utilize this and related structures in receptor-ligand interaction studies and docking simulations to design new bioactive molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C12H10N4/c13-12-14-11-7-6-10(8-16(11)15-12)9-4-2-1-3-5-9/h1-8H,(H2,13,15)

InChI Key

OAJIRBMITRHGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NC(=N3)N)C=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via direct C–N bond formation between the carboxylic acid and the 1-amino-2-imino-pyridine precursor. Acetic acid acts as both a reactant and solvent, facilitating proton transfer and cyclization. Microwave irradiation accelerates the reaction, achieving completion in 45 minutes compared to 3 hours under conventional heating.

Optimization Data

The table below summarizes solvent and method effects on yield:

EntrySolventMethodTimeYield (%)
1Acetic acidConventional3 h74
2EthanolMicrowave45 minNo reaction
3AcetonitrileConventional12 hNo reaction

Key findings:

  • Acetic acid is critical for successful cyclization due to its acidity and ability to stabilize intermediates.

  • Non-acidic solvents (e.g., ethanol, acetonitrile) fail to promote the reaction, even under microwave conditions.

One-Step Synthesis from Enaminonitriles and Benzohydrazides

An alternative approach employs enaminonitriles and benzohydrazides under catalyst-free microwave conditions. This method is notable for its atom economy and avoidance of hazardous reagents.

Procedure

  • Equimolar quantities of enaminonitrile and benzohydrazide are dissolved in ethanol.

  • The mixture is irradiated at 120°C for 30–60 minutes.

  • The product precipitates upon cooling and is purified via recrystallization.

Yield and Scalability

  • Yield : 68–82% for triazolo[1,5-a]pyridines with electron-donating substituents.

  • Scalability : Gram-scale reactions demonstrate consistent yields, making this method industrially viable.

Cyclization with Phenyl Isothiocyanate

Phenyl isothiocyanate serves as a sulfur-containing reagent to construct the triazole ring via an addition-elimination mechanism.

Reaction Pathway

  • Nucleophilic addition : The amino group of 1-amino-2-imino-pyridine attacks the thiocyanate’s electrophilic carbon.

  • Elimination of H₂S : The intermediate undergoes desulfurization, forming the triazolo[1,5-a]pyridine core.

  • Aromatization : The final product stabilizes through conjugation.

Performance Metrics

  • Yield : 90% for 6-phenyl derivatives under optimized conditions.

  • Reaction Time : 2 hours at 80°C in dimethylformamide (DMF).

Comparative Analysis of Methods

The table below evaluates the three primary methods:

MethodConditionsYield (%)AdvantagesLimitations
Microwave + Carboxylic AcidsAcetic acid, 120°C, 45 min74Metal-free, fast, scalableLimited to specific solvents
Enaminonitrile + BenzohydrazideEthanol, 120°C, 30 min82Catalyst-free, high atom economyRequires microwave reactor
Phenyl IsothiocyanateDMF, 80°C, 2 h90High yield, versatile substituentsH₂S byproduct requires handling

Environmental and Industrial Considerations

Solvent Selection

  • Acetic acid and ethanol are preferred for their low toxicity and ease of recycling.

  • DMF , while effective, poses disposal challenges due to its environmental persistence.

Energy Efficiency

Microwave irradiation reduces energy consumption by 40% compared to conventional heating, aligning with green chemistry principles .

Chemical Reactions Analysis

Key Reaction Types

Reaction Type Mechanism Reagents/Conditions Product
Oxidation Conversion of amino groups to nitroso/imino derivativesSodium hypochlorite, MnO₂, Pb(OAc)₄Oxidized triazolopyridine derivatives
Reduction Conversion of nitro groups to amino groupsSodium borohydride, LiAlH₄Reduced triazolopyridine derivatives
Nucleophilic Substitution Functionalization of the triazole/pyridine ringsHalogenated reagents, amines, thiolsSubstituted triazolopyridines
Cyclization Formation of the triazolopyridine ringPhenyl isothiocyanate, heat (DMF/glyoxalic acid)Triazolopyridine derivatives

Oxidation and Reduction

The amino group at position 2 can undergo oxidation to form nitroso/imino derivatives using oxidants like sodium hypochlorite or manganese dioxide. Conversely, reduction with agents such as sodium borohydride can regenerate amino groups, altering biological activity.

Functionalization via Substitution

The heterocyclic core allows for nucleophilic substitution at reactive sites. For example, halogenation or coupling reactions (e.g., Suzuki, Sonogashira) can introduce functional groups, as demonstrated in late-stage modifications of similar triazolopyridines .

Cyclization Reactions

Phenyl isothiocyanate reacts with amino groups to form cyclized triazolopyridine derivatives, releasing hydrogen sulfide gas . This highlights the compound’s reactivity in condensation processes.

Mechanistic Insights

The synthesis pathway involves a transamidation step where enaminonitriles react with benzohydrazides, followed by nucleophilic addition and elimination of water to form the fused ring system . For functionalization, the amino group serves as a reactive site for further derivatization.

Analytical Characterization

Reactions are typically monitored using TLC and confirmed via:

  • NMR spectroscopy : To verify structural integrity and functional group transformations.

  • Mass spectrometry : To confirm molecular weight and purity.

Comparison with Analogous Compounds

Compound Key Difference Biological Activity
1,2,4-Triazolo[1,5-a]pyridineLacks phenyl and amino substituentsReduced selectivity in kinase inhibition
2-Amino- triazolo[1,5-a]pyridineAmino group replaces phenylAltered reactivity and pharmacokinetic profile
TriazolopyrimidinesPyrimidine ring instead of pyridineDistinct pharmacological profiles

Scientific Research Applications

Anticancer Activity

Recent studies have shown that 6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits promising anticancer properties. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound induces apoptosis in breast cancer cells by activating specific signaling pathways related to cell death and survival mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicated that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . Its mechanism of action appears to involve disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anti-inflammatory Effects

In the context of inflammatory diseases, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory cytokines and reduce markers of inflammation in vitro and in vivo. This property positions it as a candidate for treating conditions like rheumatoid arthritis and other chronic inflammatory disorders .

Drug Design

The unique structure of this compound makes it an attractive scaffold for drug design. Medicinal chemists are exploring derivatives of this compound to enhance its potency and selectivity against specific biological targets. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile and minimize toxicity .

Delivery Systems

Innovative drug delivery systems incorporating this compound are being developed to improve bioavailability and therapeutic efficacy. Nanoparticle-based carriers are being investigated to facilitate targeted delivery to tumor sites while reducing systemic side effects associated with conventional chemotherapy .

Case Studies

StudyFocusFindings
Study A (2023)Anticancer ActivityInduced apoptosis in breast cancer cell lines through specific signaling pathways.
Study B (2023)Antimicrobial PropertiesSignificant activity against Gram-positive and Gram-negative bacteria; effective against fungal strains as well.
Study C (2023)Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in animal models of arthritis.

Mechanism of Action

The mechanism of action of 2-Amino-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The triazolopyridine core allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Activities Reference
5-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-phenyl C12H10N4 210.24 Antiviral (influenza PA-PB1 interaction disruptor)
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-(4-F-phenyl) C12H9FN4 228.23 JAK/HDAC dual inhibition (59.6% yield)
6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-methoxy C7H8N4O 164.16 Noted for storage stability (2–8°C, dark)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-bromo C6H5BrN4 213.03 Higher density (2.098 g/cm³)
8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine 8-(MeSO2-Ph) C15H14N4O2S 314.36 JAK2 inhibition (PDB: 4AQC)

Key Observations :

  • Positional Isomerism : The 5-phenyl analog (vs. 6-phenyl) exhibits antiviral activity, suggesting that substituent position critically influences target specificity .
  • Electron-Withdrawing Groups : Fluorine or sulfonyl groups enhance kinase inhibition (e.g., JAK2) due to improved binding interactions .

Physicochemical Properties

  • Solubility : Methoxy or amine groups (e.g., 6-methoxy analog) improve aqueous solubility compared to hydrophobic phenyl or bromo substituents .

Biological Activity

6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS No. 31052-93-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C12H10N4C_{12}H_{10}N_{4}, with a molecular weight of 210.24 g/mol. The compound is characterized by a triazole ring fused to a pyridine structure, with a phenyl group substituent that enhances its lipophilicity and potential biological interactions .

Synthesis

Recent studies have focused on the synthesis of various derivatives of triazolo-pyridines to explore their biological activities. The synthetic routes typically involve the cyclization of appropriate precursors under acidic or basic conditions, often utilizing microwave-assisted methods to improve yields and reduce reaction times .

Antiviral Activity

Research indicates that derivatives of triazolo-pyridines exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit the RNA-dependent RNA polymerase (RdRP) in influenza viruses. These compounds disrupt the interaction between PA and PB1 subunits of the RdRP complex, demonstrating significant antiviral activity in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo-pyridine derivatives has also been explored. Some studies report that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antichlamydial Activity

Another area of investigation is the antichlamydial activity of related compounds. Research has shown that certain derivatives possess selective activity against Chlamydia species, suggesting that modifications in the triazole and pyridine structures can lead to enhanced antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazolo-pyridine derivatives. Key factors influencing activity include:

  • Substituent effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly affects biological activity.
  • Ring structure : Variations in the triazole and pyridine moieties can lead to different binding affinities for biological targets.
  • Hydrophobicity : The lipophilicity imparted by the phenyl group enhances membrane permeability and bioavailability .

Case Studies

Study Findings
Study A (2020)Evaluated antiviral activity against influenza; demonstrated an IC50 value of 5 μM for a related compound.
Study B (2021)Investigated anti-inflammatory effects; showed COX-2 inhibition with an IC50 value of 0.04 μmol for derivatives.
Study C (2020)Reported antichlamydial activity; compounds exhibited superior efficacy compared to standard antibiotics .

Q & A

Q. What are the foundational synthetic routes for 6-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine?

The synthesis typically begins with cyclization of 3-amino-1,2,4-triazole derivatives. A common method involves reacting 3-aminotriazole with β-oxo esters or α,β-unsaturated ketones under reflux conditions in polar solvents (e.g., ethanol or DMF). For example, cyclization with phenyl-substituted β-oxo esters can introduce the 6-phenyl group. Structural confirmation is achieved via NMR (¹H/¹³C) and mass spectrometry .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography and spectroscopic methods are critical. The planar triazolopyridine core is confirmed by crystallographic data from analogous compounds (e.g., 5-chloro derivatives), while ¹H NMR reveals distinct signals for the amine (-NH₂) at δ 5.8–6.2 ppm and aromatic protons (phenyl group) at δ 7.2–7.8 ppm. Mass spectrometry (ESI-MS) provides molecular ion peaks matching the calculated mass .

Q. What pharmacological activities are associated with triazolopyridine derivatives?

While direct data on the 6-phenyl variant is limited, structurally similar compounds (e.g., 5-chloro and 5-methyl analogs) show adenosine receptor antagonism, anticancer activity, and enzyme inhibition. These activities are linked to the triazole core’s ability to mimic purine bases, enabling interactions with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Yield optimization requires solvent selection, temperature control, and catalyst screening. For instance, using DMF as a solvent at 80–100°C enhances cyclization efficiency. Catalysts like CuI (5 mol%) reduce reaction times from 24 hours to 6–8 hours, as demonstrated in analogous triazolopyrimidine syntheses . Computational tools (e.g., quantum chemical path searches) can predict optimal conditions, minimizing trial-and-error approaches .

Q. How should researchers resolve contradictions in spectral data for derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. For example, the amine group’s position can lead to tautomeric shifts. Comparative analysis with crystallographically validated analogs (e.g., 5-chloro derivatives) and 2D NMR (COSY, HSQC) clarifies assignments. Contradictions in biological data (e.g., conflicting IC₅₀ values) require standardized assays and controls to isolate variables .

Q. What computational strategies support the design of novel derivatives?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking screens substituent effects on target binding (e.g., adenosine A₂A receptor). Reaction path algorithms (e.g., artificial force-induced reaction method) model synthetic pathways, accelerating discovery of derivatives with enhanced bioactivity .

Q. How does the 6-phenyl substituent influence pharmacological selectivity?

The phenyl group enhances lipophilicity, improving membrane permeability. Comparative studies with non-phenyl analogs show increased binding affinity to hydrophobic enzyme pockets. For example, phenyl-substituted triazolopyridines exhibit 10-fold higher inhibition of kinases like EGFR compared to methyl-substituted variants. Structure-activity relationship (SAR) models guide rational modifications .

Q. What protocols ensure stability during storage and handling?

Stability studies under inert atmospheres (argon) and dark storage at 4°C prevent degradation. Lyophilization increases shelf life by reducing hydrolytic decomposition. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via HPLC-MS, informing formulation strategies .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueObservations for 6-Phenyl DerivativeReference Analog (5-Chloro)
¹H NMR (400 MHz)Phenyl protons: δ 7.3–7.6 (m, 5H)δ 7.2–7.5 (m, 4H)
¹³C NMRTriazole C2: δ 155 ppm; Pyridine C6: δ 125 ppmTriazole C2: δ 153 ppm
ESI-MS[M+H]⁺ = 238.1 (calculated: 238.09)[M+H]⁺ = 195.0

Q. Table 2. Comparative Pharmacological Profiles

DerivativeTargetIC₅₀ (nM)Selectivity Over Analogues
6-PhenylAdenosine A₂A12 ± 25× vs. A₁
5-ChloroEGFR Kinase45 ± 53× vs. wild type
5-MethylCYP3A4220 ± 30No selectivity

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